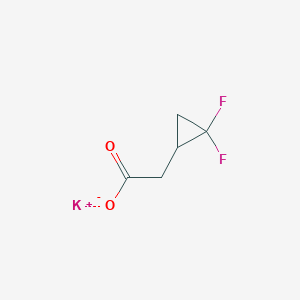
Potassium 2-(2,2-difluorocyclopropyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Potassium 2-(2,2-difluorocyclopropyl)acetate is a chemical compound that is not directly mentioned in the provided papers. However, related compounds and reactions involving potassium acetate derivatives and difluorocyclopropyl groups are discussed. For instance, potassium acetate solutions have been studied for their solubility in various solvents, which is relevant for understanding the physical properties of similar potassium acetate compounds . Additionally, reactions involving difluorocyclopropyl groups, such as the synthesis of 1,2-dithiocyano-3,3-difluorocyclopropene, provide insight into the reactivity of such structures .
Synthesis Analysis
The synthesis of related potassium acetate compounds involves various reaction conditions and precursors. For example, potassium [2-[(2,6-dichlorophenyl)amino]phenyl]acetate is synthesized from phenylamine and chloroacetyl chloride, with optimization of reaction conditions leading to a total yield rate of 75.8% . Although the synthesis of Potassium 2-(2,2-difluorocyclopropyl)acetate is not explicitly described, the methodologies used in these studies could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of potassium acetate derivatives can be complex, as seen in the crystal structure of a potassium adduct with a substituted (phenylthio)acetic acid, which forms a distorted octahedron around the potassium atom . This suggests that Potassium 2-(2,2-difluorocyclopropyl)acetate could also exhibit a complex geometry, potentially influencing its reactivity and physical properties.
Chemical Reactions Analysis
Chemical reactions involving potassium acetate derivatives and difluorocyclopropyl groups are diverse. The cross-coupling reaction of potassium aryltrifluoroborates with organic chlorides in aqueous media, catalyzed by an oxime-derived palladacycle, is an example of the type of chemical transformations that these compounds can undergo . Similarly, the reaction of potassium thiocyanate with 1,2-dichloro-3,3-difluorocyclopropene leads to the formation of 1,2-dithiocyano-3,3-difluorocyclopropene , indicating that difluorocyclopropyl groups can participate in nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical properties of potassium acetate derivatives, such as solubility, are influenced by solvent components and temperature . The solubility data can be correlated using various models, which could be applicable to Potassium 2-(2,2-difluorocyclopropyl)acetate. The chemical properties, such as reactivity in cross-coupling reactions and interactions with thiocyanate , are also crucial for understanding the behavior of this compound in different chemical contexts.
Scientific Research Applications
Water-in-Salt Electrolyte for Potassium-Ion Batteries
Research has highlighted the use of concentrated potassium acetate as a water-in-salt electrolyte, providing a wide potential window for the reversible operation of potassium-ion batteries. This development is significant for battery technology, as it demonstrates a potential pathway for using potassium acetate in energy storage applications (Leonard et al., 2018).
Cross-Coupling Reaction Catalysis
Potassium aryltrifluoroborates have been utilized in cross-coupling reactions with organic chlorides in aqueous media, catalyzed by an oxime-derived palladacycle. This process affords the corresponding biphenyls under phosphine-free conditions, indicating its potential in organic synthesis (Alacid & Nájera, 2008).
Synthesis of gem-Difluorocyclopropenyl Ketones
The cycloaddition reactions of difluorocarbene with α,β-acetylenic ketones have been shown to yield gem-difluorocyclopropenyl ketones. This synthesis route opens up possibilities for the creation of novel organic compounds with potential applications in medicinal chemistry and materials science (Cheng & Chen, 2006).
Potassium Acetate in Gelified Electrolytes
A study on potassium acetate-based water-in-salt electrolytes (WiSE) has demonstrated that these electrolytes, when gelified, can stabilize hexacyanoferrate cathodes for aqueous potassium-ion batteries. The research suggests that the gelification of the electrolyte enhances the stability and performance of the battery components (Han et al., 2020).
Palladium-Catalyzed Arylation of Indoles
Palladium-catalyzed direct C-2 arylation of indoles with potassium aryltrifluoroborate salts has been developed under mild conditions. This method allows for the regioselective cross-coupling between indoles and potassium aryltrifluoroborates, yielding 2-aryl indoles, which could be significant for pharmaceutical synthesis (Zhao, Zhang, & Cheng, 2008).
properties
IUPAC Name |
potassium;2-(2,2-difluorocyclopropyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O2.K/c6-5(7)2-3(5)1-4(8)9;/h3H,1-2H2,(H,8,9);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTJTDXSQLMYOF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)CC(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2KO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 2-(2,2-difluorocyclopropyl)acetate | |
CAS RN |
2137916-98-2 |
Source


|
| Record name | potassium 2-(2,2-difluorocyclopropyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(morpholinosulfonyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2523235.png)

![4-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2523237.png)
![2-chloro-N-[4-ethoxy-3-(pyrrolidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2523239.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2523241.png)
![2-Amino-3-[[4-(dimethylamino)benzylidene]amino]maleonitrile](/img/structure/B2523242.png)


![1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea](/img/structure/B2523246.png)

